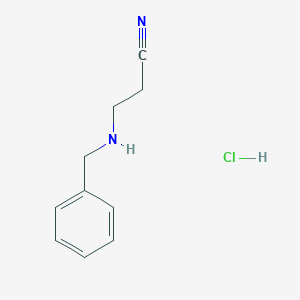

3-(Benzylamino)propanenitrile hydrochloride

Descripción general

Descripción

3-(Benzylamino)propanenitrile hydrochloride is a chemical compound that serves as an intermediate in the synthesis of various pharmacologically active molecules and chemical reagents. It is characterized by the presence of a benzylamino group attached to a propanenitrile moiety.

Synthesis Analysis

The synthesis of derivatives of 3-(benzylamino)propanenitrile has been explored in several studies. For instance, ureas obtained from 3-(benzylamino)propanenitrile and various isocyanates cyclize upon heating in ethanol with hydrochloric acid to form 3-substituted 1-benzyldihydro-2,4-(1H,3H)pyrimidinediones in good yield . Additionally, asymmetric synthesis of related compounds, such as (2R,3S)-4-halo-3-benzyloxy-2-(N-methoxycarbonyl-N-benzylamino)butyronitriles, has been achieved through a Strecker-type reaction, illustrating the versatility of the benzylamino propanenitrile scaffold in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of 3-(benzylamino)propanenitrile derivatives is crucial for their biological activity. For example, in the case of 3-[1-(2-Benzoxazolyl)hydrazino]propanenitrile derivatives, the presence of an electron-rich nitrogen in the hydrazino group is essential for inhibiting immune complex-induced inflammation . The structural requirements for activity were elucidated through systematic chemical modification, highlighting the importance of specific functional groups for biological efficacy.

Chemical Reactions Analysis

3-(Benzylamino)propanenitrile derivatives undergo various chemical reactions, which are essential for their application in medicinal chemistry and materials science. The compound can react with heterocyclic diazonium salts to produce hydrazones, which can further cyclize into various heterocyclic compounds . These reactions demonstrate the reactivity of the nitrile group and its utility in constructing complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(benzylamino)propanenitrile derivatives are influenced by their molecular structure. While specific data on the hydrochloride salt form is not provided, the properties of related compounds suggest that factors such as solubility, melting point, and reactivity with other chemical agents can be tailored by modifying the molecular scaffold. For instance, the enzymatic resolution of racemic 3-hydroxy-4-(tosyloxy)butanenitrile to obtain optically pure compounds demonstrates the potential for chiral separation and synthesis of enantiomerically enriched products .

Safety And Hazards

3-(Benzylamino)propanenitrile hydrochloride is classified as an irritant . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

3-(benzylamino)propanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.ClH/c11-7-4-8-12-9-10-5-2-1-3-6-10;/h1-3,5-6,12H,4,8-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBMQOAEVMQIEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCC#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648542 | |

| Record name | 3-(Benzylamino)propanenitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzylamino)propanenitrile hydrochloride | |

CAS RN |

877-97-4 | |

| Record name | Propanenitrile, 3-[(phenylmethyl)amino]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 81642 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC81642 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Benzylamino)propanenitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

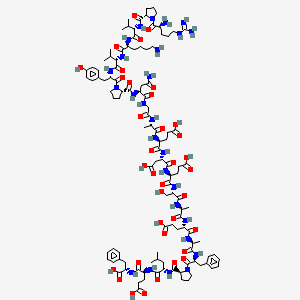

![Bis(2-methyl-2-propanyl) (2S,2'S)-2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate)](/img/structure/B1292749.png)